molecular formula C12H15ClFNO4S B2366973 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1351632-01-3

3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2366973
CAS No.: 1351632-01-3
M. Wt: 323.76
InChI Key: PSCHUDMSWCLVNE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro-fluoro-substituted aromatic ring and a hydroxytetrahydro-2H-pyran (THP) moiety linked via a methylene group. The structural uniqueness arises from the combination of halogen substituents (Cl, F) and the hydroxylated THP ring, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO4S/c13-10-7-9(1-2-11(10)14)20(17,18)15-8-12(16)3-5-19-6-4-12/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCHUDMSWCLVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The tetrahydro-2H-pyran ring is then constructed and functionalized with a hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may exhibit similar properties, making it a candidate for further investigation against various bacterial strains. For instance, studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Effects

Compounds structurally related to this compound have shown potential antiviral activity. A study on N-phenylbenzamide derivatives indicated significant inhibition of hepatitis B virus replication in vitro, suggesting that similar derivatives might exhibit comparable antiviral properties .

Anticancer Potential

Investigations into sulfonamide derivatives have revealed their ability to modulate pathways involved in cancer cell survival. For example, studies have reported that certain sulfonamide-based compounds can induce apoptosis in human cancer cell lines. One notable study highlighted a structurally similar compound that significantly increased apoptosis markers in breast cancer cell lines .

Case Studies and Research Findings

Study Focus Findings
Antibacterial Efficacy Research on sulfonamides has shown effective inhibition against various bacterial pathogens. A notable study demonstrated significant antibacterial activity against Staphylococcus aureus with IC50 values indicating potent effects .
Antiviral Activity A study focusing on N-phenylbenzamide derivatives suggested that compounds related to our target compound could significantly inhibit HBV replication, linked to increased levels of A3G .
Anticancer Properties Investigations into sulfonamide-based compounds revealed their ability to induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 3-chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide and related benzenesulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Synthesis Method Reference
This compound C₁₂H₁₄ClFNO₄S 333.76 - 3-Cl, 4-F on benzene
- 4-Hydroxy-THP via methylene
Hydroxylated THP enhances hydrophilicity; halogen substituents may improve binding affinity. Likely involves reductive amination or nucleophilic substitution (analogous to ).
N-[(4-Hydroxytetrahydro-2H-pyran-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide C₁₃H₁₆F₃NO₄S 339.33 - 3-CF₃ on benzene
- 4-Hydroxy-THP via methylene
Trifluoromethyl group increases lipophilicity and metabolic stability. Not specified; possibly similar coupling strategies.
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 - 4-Cl on benzene
- 4-Methoxyphenylamine
Methoxy group enhances electron density; IR peaks: 3231 cm⁻¹ (NH), 1334/1160 cm⁻¹ (SO₂). Condensation of sulfonyl chloride with aniline derivatives.
4-Chloro-N-(4-{[(2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino]carbonyl}phenyl)benzenesulfonamide C₃₁H₂₄ClN₅O₃S 606.08 - 4-Cl on benzene
- Pyrazole-hydrazone hybrid
Pyrazole core may enable π-π stacking; hydrazone linker facilitates flexibility. Schiff base formation followed by sulfonylation.
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide C₁₉H₁₃ClN₄O₆S 476.85 - 3-Cl, β-lactam, nitro-furan β-Lactam and nitro-furan moieties suggest antimicrobial potential. Schiff base synthesis followed by cyclization with α-chloroacetyl chloride.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide C₂₀H₁₈F₂N₂O₄S₂ 484.49 - 4-F on benzene
- Double sulfonamide
Dual sulfonamide groups may enhance steric bulk and hydrogen bonding. Unexpected formation via sulfonylation side reaction.

Structural and Functional Analysis

Substituent Effects: Halogenation: The 3-Cl, 4-F substituents on the benzene ring (target compound) contrast with analogs like 4-Cl () or 3-CF₃ (). THP vs. Heterocyclic Cores: The 4-hydroxy-THP group (target compound) differs from pyrazole (), β-lactam (), or double sulfonamide () cores. The THP’s hydroxyl group may improve solubility compared to purely lipophilic scaffolds.

Synthetic Routes :

  • Reductive amination (e.g., NaBH₄/I₂ in ) or sulfonyl chloride coupling () are common for benzenesulfonamides. The target compound’s synthesis likely involves similar steps, with THP-aldehyde intermediates.

Spectral Data :

  • IR spectra of sulfonamides typically show SO₂ symmetric/asymmetric stretching (1334–1160 cm⁻¹) and NH stretching (~3231 cm⁻¹) (). NMR data for the THP moiety would include δ ~3.5–4.0 ppm (pyran oxygen proximity) and hydroxyl proton signals.

Biological Activity

3-Chloro-4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes chloro and fluoro substituents on a benzene ring and a sulfonamide group linked to a tetrahydro-2H-pyran moiety. This compound, with the molecular formula C12H15ClFNO4S, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15ClFNO4S\text{C}_{12}\text{H}_{15}\text{ClFNO}_4\text{S}

Key Features:

  • Chloro and Fluoro Substituents: These halogen atoms can significantly influence the compound's reactivity and biological interactions.
  • Sulfonamide Group: Known for its role in various pharmacological activities, including antibacterial properties.
  • Tetrahydro-2H-pyran Ring: This cyclic structure contributes to the compound's stability and may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include antibacterial, antifungal, and potential anticancer effects. The specific biological activity of this compound is still under investigation, but several studies provide insights into its potential applications.

Antibacterial Activity

A study evaluating the antibacterial properties of sulfonamide derivatives found that compounds with similar structural features demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans . The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Structure-Activity Relationship (SAR)

The presence of chloro and fluoro groups in the benzene ring is hypothesized to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its bioavailability. Comparative studies with other sulfonamide derivatives suggest that modifications in the functional groups can lead to varied biological responses .

Case Studies

  • Antibacterial Evaluation:
    A comparative study on sulfonamides indicated that those with halogen substitutions showed improved antibacterial efficacy compared to their non-halogenated counterparts. For instance, the introduction of fluorine was found to enhance binding affinity to bacterial targets .
  • In Vitro Studies:
    In vitro assays have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting a potential for anticancer applications. The mechanism often involves the induction of apoptosis in malignant cells .

Data Tables

PropertyValue
Molecular FormulaC12H15ClFNO4S
Molecular Weight303.76 g/mol
SolubilitySoluble in DMSO, sparingly soluble in water
Melting PointNot determined

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